

# An In-depth Technical Guide to 3,3-Dimethylbutyraldehyde: Synonyms, Properties, and Synthesis

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## Compound of Interest

Compound Name: 3,3-Dimethylbutyraldehyde

Cat. No.: B104332

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3,3-Dimethylbutyraldehyde**, a branched saturated aliphatic aldehyde, is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and flavorings.<sup>[1]</sup><sup>[2]</sup> Its unique molecular structure makes it a valuable building block in organic synthesis.<sup>[1]</sup> This technical guide provides a comprehensive overview of its synonyms, alternative names, chemical and physical properties, detailed experimental protocols for its synthesis, and its primary applications, with a focus on its role in the production of the high-intensity sweetener neotame.

## Synonyms and Alternative Names

**3,3-Dimethylbutyraldehyde** is known by several names in scientific literature and commercial catalogs. A clear understanding of these synonyms is crucial for effective literature searches and chemical sourcing. The most common synonym is its IUPAC name, 3,3-dimethylbutanal.<sup>[3]</sup><sup>[4]</sup> Other frequently used names include tert-Butylacetaldehyde and Neohexanal.<sup>[3]</sup><sup>[4]</sup>

A comprehensive list of its identifiers is provided below:

Identifier Type	Identifier
IUPAC Name	3,3-Dimethylbutanal[3]
CAS Number	2987-16-8[4]
EC Number	221-054-3[4]
UNII	CAM6HD7JKI[4]
Synonyms	3,3-Dimethylbutyraldehyde, tert-Butylacetaldehyde, Neohexanal, 3-Methylisovaleraldehyde, Butanal, 3,3-dimethyl-[3][4]

## Chemical and Physical Properties

A summary of the key physical and chemical properties of **3,3-Dimethylbutyraldehyde** is presented in the table below, compiled from various sources. This data is essential for its handling, storage, and application in experimental settings.

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>12</sub> O[1][2]
Molecular Weight	100.16 g/mol [1]
Appearance	Colorless liquid[2]
Odor	Unpleasant[3]
Density	0.798 g/cm <sup>3</sup> at 25 °C[3]
Boiling Point	104-106 °C[5]
Melting Point	-24 °C[3]
Flash Point	13 °C (55.4 °F) - closed cup[5]
Refractive Index	n <sub>20/D</sub> 1.397 (lit.)[5]
Solubility in water	7.6 g/L[3]

## Spectral Data

Spectroscopic data is critical for the identification and purity assessment of **3,3-Dimethylbutyraldehyde**.

- Infrared (IR) Spectroscopy: The IR spectrum of **3,3-Dimethylbutyraldehyde** is available in the NIST/EPA Gas-Phase Infrared Database.<sup>[6]</sup> An Attenuated Total Reflectance (ATR-IR) spectrum is also available and can be used for rapid identification.<sup>[7]</sup>
- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H NMR and <sup>13</sup>C NMR spectral data are available for **3,3-Dimethylbutyraldehyde**, providing detailed information about its molecular structure.<sup>[4][8]</sup> <sup>17</sup>O NMR data has also been reported.<sup>[9][10]</sup>

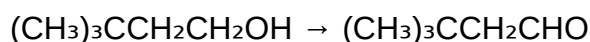
## Experimental Protocols: Synthesis of 3,3-Dimethylbutyraldehyde

Several methods for the synthesis of **3,3-Dimethylbutyraldehyde** have been reported. The choice of method often depends on the desired scale, available starting materials, and safety considerations.

### Method 1: Oxidation of 3,3-Dimethyl-1-butanol

A common and efficient method for the preparation of **3,3-Dimethylbutyraldehyde** is the oxidation of the corresponding primary alcohol, 3,3-dimethyl-1-butanol.<sup>[3]</sup>

Reaction:



Experimental Protocol (General):

This synthesis can be achieved using various oxidizing agents. A widely used method involves a copper-catalyzed dehydrogenation.<sup>[3]</sup> Alternative methods include Swern oxidation or using other modern oxidation reagents.<sup>[11]</sup>

Example Protocol: Copper-Catalyzed Dehydrogenation

- **Catalyst Preparation:** Prepare a copper-based catalyst, for example, by impregnating a support material with a copper salt followed by reduction.
- **Reaction Setup:** Place the catalyst in a fixed-bed reactor. Heat the reactor to the desired reaction temperature (e.g., 250-350 °C).
- **Reactant Feed:** A mixture of 3,3-dimethyl-1-butanol vapor and an inert carrier gas (e.g., nitrogen) is passed over the heated catalyst.
- **Product Collection:** The product stream, containing **3,3-Dimethylbutyraldehyde**, unreacted alcohol, and hydrogen gas, is cooled to condense the liquid components.
- **Purification:** The collected liquid is then purified by fractional distillation to isolate the **3,3-Dimethylbutyraldehyde**.

## Method 2: Reaction of tert-Butyl Chloride and Vinyl Acetate

An alternative industrial-scale synthesis involves the reaction of tert-butyl chloride with vinyl acetate in the presence of a Lewis acid catalyst, followed by hydrolysis.[\[12\]](#)[\[13\]](#)

Experimental Protocol:[\[12\]](#)

- **Reaction of tert-Butyl Chloride and Vinyl Acetate:**
  - To a solution of a Lewis acid catalyst (e.g., aluminum trichloride) in a suitable solvent (e.g., dichloromethane) at a low temperature (e.g., -5 to 0 °C), add tert-butyl chloride and vinyl acetate.
  - Allow the reaction to proceed for a set period.
  - Quench the reaction with water.
- **Hydrolysis:**
  - The intermediate product from the first step is hydrolyzed, typically under acidic conditions, to yield **3,3-Dimethylbutyraldehyde**.

- Purification:
  - The crude product is purified by distillation. A purity of over 99% can be achieved.[\[14\]](#)

## Applications in Drug Development and Industry

The primary application of **3,3-Dimethylbutyraldehyde** is as a crucial intermediate in the synthesis of the artificial sweetener neotame.[\[3\]](#)[\[15\]](#) Neotame is produced through the reductive amination of aspartame with **3,3-Dimethylbutyraldehyde**.[\[15\]](#)[\[16\]](#) This aldehyde is also used in the synthesis of certain pharmaceuticals and as a flavoring agent.[\[1\]](#)[\[2\]](#) It is an intermediate in the preparation of spiro-oxindoles, which are investigated as potential inhibitors of the MDM2-p53 interaction.[\[1\]](#)

## Safety and Handling

**3,3-Dimethylbutyraldehyde** is a highly flammable liquid and vapor.[\[17\]](#) It causes skin and serious eye irritation and may cause respiratory irritation.[\[4\]](#)[\[17\]](#)

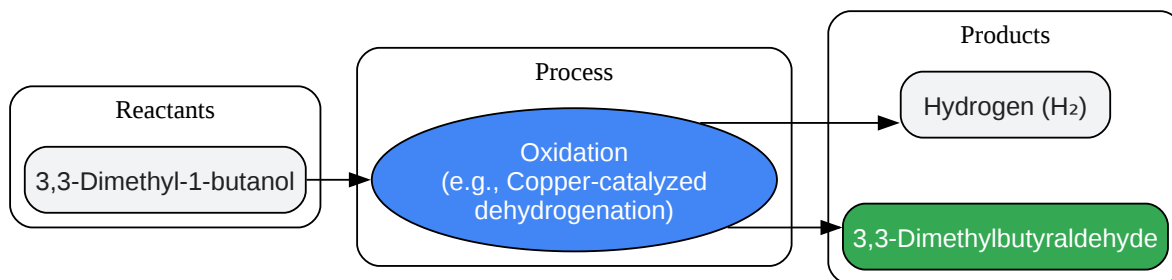
Precautionary Measures:[\[17\]](#)

- Keep away from heat, sparks, open flames, and hot surfaces.
- Use in a well-ventilated area.
- Wear protective gloves, eye protection, and face protection.
- Store in a cool, well-ventilated place. Keep the container tightly closed.
- In case of fire, use dry chemical, CO<sub>2</sub>, or alcohol-resistant foam.

Always consult the Safety Data Sheet (SDS) before handling this chemical.[\[17\]](#)[\[18\]](#)

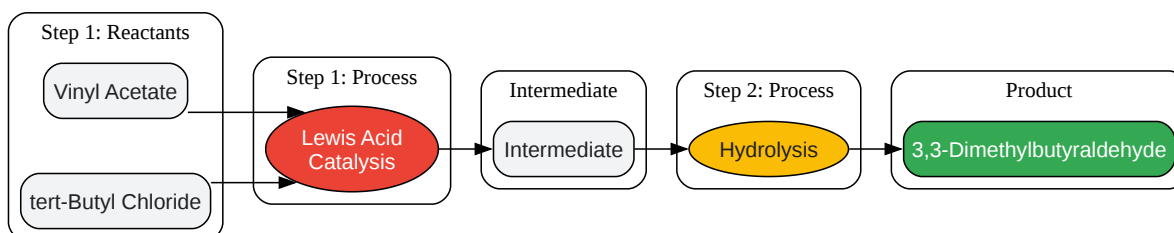
## Diagrams

Below are diagrams representing the synthesis workflows for **3,3-Dimethylbutyraldehyde**, generated using the DOT language.



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Caption: Synthesis of **3,3-Dimethylbutyraldehyde** via oxidation of 3,3-Dimethyl-1-butanol.



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Caption: Two-step synthesis of **3,3-Dimethylbutyraldehyde** from tert-butyl chloride and vinyl acetate.

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